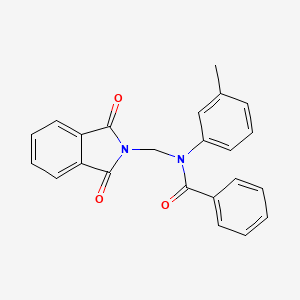
N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-N-m-tolyl-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-N-m-tolyl-benzamide is a complex organic compound with the molecular formula C23H18N2O3 It is characterized by the presence of an isoindoline core, which is a bicyclic structure containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-N-m-tolyl-benzamide typically involves the reaction of phthalic anhydride with an appropriate amine under controlled conditions. The reaction proceeds through the formation of an intermediate isoindoline derivative, which is then further reacted with m-tolyl-benzamide to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the process may require heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-N-m-tolyl-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-N-m-tolyl-benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-N-m-tolyl-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-N-(3-fluoro-phenyl)-acetamide
- N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-2-phenoxy-N-phenyl-acetamide
Uniqueness
N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-N-m-tolyl-benzamide is unique due to its specific substitution pattern and the presence of the m-tolyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C23H18N2O3 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C23H18N2O3/c1-16-8-7-11-18(14-16)24(21(26)17-9-3-2-4-10-17)15-25-22(27)19-12-5-6-13-20(19)23(25)28/h2-14H,15H2,1H3 |
InChI Key |
HBQSKZKRPIBDEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


acetyl}hydrazinylidene)-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B11567118.png)
![methyl 4-{7-[(3-methylphenyl)carbamoyl]-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}benzoate](/img/structure/B11567119.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-7-fluoro-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567133.png)
![N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11567136.png)
![2-[(4-chlorophenyl)sulfanyl]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11567137.png)
![12-(Furan-2-yl)-3-(4-methoxyphenyl)-2,3,4,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1-ol](/img/structure/B11567138.png)
![4-{4-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B11567142.png)
![3-(3,4-Dimethoxyphenyl)-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B11567144.png)
![6-(3-Methoxyphenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11567159.png)
![1-(3-chlorophenyl)-6-cyclopentyl-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11567163.png)
![3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B11567166.png)
![1-(3,4-dimethylphenyl)-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11567171.png)
![4,4'-methanediylbis(2-{(E)-[(4-methylphenyl)imino]methyl}phenol)](/img/structure/B11567177.png)
![1-benzyl-3-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11567196.png)
